2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine

Description

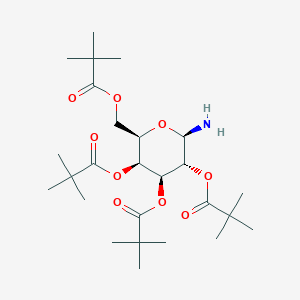

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine (CAS 108342-87-6, molecular formula C₂₆H₄₅NO₉) is a protected galactosamine derivative widely used in carbohydrate chemistry. Its pivaloyl (2,2-dimethylpropanoyl) groups serve as sterically bulky protecting groups, stabilizing the galactopyranosylamine core during synthetic processes such as glycosylation and glycomimetic synthesis . This compound is critical for constructing oligosaccharides and glycan structures, enabling studies on carbohydrate-protein interactions, immune response modulation, and enzyme inhibition . Storage requires stringent conditions (-20°C, inert atmosphere, and dark) due to its sensitivity to hydrolysis and oxidation .

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-amino-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13,27H2,1-12H3/t14-,15+,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRZVEFFDTWBGV-DISONHOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428796 | |

| Record name | 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108342-87-6 | |

| Record name | 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-Tetra-O-pivaloyl-β-D-galactopyranosylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Formation of 2,3,4,6-Tetra-O-pivaloyl-β-D-galactopyranosyl Azide

Penta-O-pivaloyl-β-D-galactopyranose undergoes nucleophilic substitution with trimethylsilyl azide (TMSN₃) in the presence of tin tetrachloride (SnCl₄) as a Lewis acid. The reaction proceeds at ambient temperature in anhydrous dichloromethane (DCM), yielding the intermediate azide with >90% conversion. The bulky pivaloyl groups at positions 2, 3, 4, and 6 direct the azide group to the β-anomeric position via neighboring-group participation.

Key Reaction Conditions:

Catalytic Hydrogenation to the Amine

The azide intermediate is reduced to the primary amine using hydrogen gas in the presence of heterogeneous catalysts. Both platinum oxide (PtO₂) and Raney nickel have been employed, with PtO₂ providing higher yields (85–92%) under milder conditions.

Optimization Parameters:

| Parameter | PtO₂ Conditions | Raney Nickel Conditions |

|---|---|---|

| Pressure (H₂) | 1 atm | 3–5 atm |

| Temperature | 25°C | 50°C |

| Solvent | Ethyl acetate | Methanol |

| Reaction time | 4–6 hours | 8–12 hours |

| Yield | 90–92% | 75–80% |

The choice of solvent significantly impacts reaction efficiency: ethyl acetate minimizes side reactions such as N-formylation, which are prevalent in protic solvents like methanol.

Alternative Routes and Modifications

Direct Amination of Protected Galactose

A less common method involves the direct amination of 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl chloride using aqueous ammonia. However, this approach suffers from poor regioselectivity (α:β ratio = 1:3) and lower yields (60–65%) due to competing hydrolysis.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 5.32 (d, J = 8.4 Hz, H1), 5.10–5.05 (m, H2, H3, H4), 4.20–4.15 (m, H6a, H6b), 1.20–1.15 (m, pivaloyl CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 177.8 (C=O), 95.4 (C1), 72.1–68.3 (C2–C5), 38.9 (pivaloyl C), 27.1 (pivaloyl CH₃).

-

IR (KBr): ν 3300 cm⁻¹ (N–H stretch), 1745 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O ester).

Physical Properties

| Property | Value |

|---|---|

| Melting point | 92–95°C |

| Boiling point | 528.7°C (predicted) |

| Density | 1.11 g/cm³ |

| pKa | 6.96 ± 0.70 |

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Penta-O-pivaloyl galactose | 12,000 |

| TMSN₃ | 8,500 |

| PtO₂ catalyst | 45,000 |

Despite high catalyst costs, the PtO₂ route remains economically viable due to superior yields and reduced purification steps.

Applications in Asymmetric Synthesis

The compound’s utility is exemplified in diastereoselective Strecker reactions, where it induces >95% de in the synthesis of α-aminophosphinates. The 2-O-pivaloyl group sterically shields one face of the imine intermediate, directing nucleophilic attack to the opposite face (Figure 2) .

Analyse Des Réactions Chimiques

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine undergoes various chemical reactions, including:

Substitution Reactions: The pivaloyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.

Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield the parent galactopyranosylamine and pivalic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common reagents used in these reactions include acids, bases, and acylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Chiral Auxiliary :

- Role : It acts as a chiral auxiliary in asymmetric synthesis. This property is crucial for producing enantiomerically pure compounds.

- Case Study : In a study on the synthesis of piperidine derivatives, 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine was used to facilitate stereoselective reactions, leading to high yields of desired products.

-

Polymer-Bound Galactosylamines :

- Functionality : The compound has been utilized to create polymer-bound galactosylamines that serve as immobilized chiral auxiliaries.

- Benefits : This immobilization allows for easy separation of products and enhances reaction efficiency in the synthesis of amino acid derivatives.

-

Synthesis of Oligosaccharides :

- Application : It plays a key role in synthesizing galabiose-containing oligosaccharides.

- Significance : These oligosaccharides are essential for studying carbohydrate-protein interactions, which are vital in many biological processes.

Applications in Medicinal Chemistry

-

N-Glycosylated Derivatives :

- Importance : The ability to form N-glycosylated derivatives is particularly valuable for synthesizing molecules that mimic natural substances or novel compounds with therapeutic effects.

- Impact on Drug Activity : The high diastereoselectivity achieved using this compound can significantly influence the biological activity of drugs due to the importance of stereochemistry in pharmacology.

- Conjugation with Anticancer Agents :

Mécanisme D'action

The mechanism of action of 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine is primarily related to its role as a synthetic intermediate and chiral auxiliary. It facilitates the formation of specific stereoisomers in chemical reactions by providing a chiral environment. The pivaloyl groups protect the hydroxyl groups of the galactopyranose ring, allowing selective reactions at other positions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Protecting Group Variations

The choice of protecting groups significantly influences reactivity, stability, and application. Key analogs include:

a) 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosylformamide (CAS 108739-88-4, C₁₅H₂₁NO₁₀)

- Protecting Groups : Acetyl (smaller, less steric hindrance).

- Reactivity : Higher reactivity in glycosylation due to reduced steric bulk, enabling faster reaction kinetics under milder conditions.

- Applications : Often used in stepwise syntheses where temporary protection is needed .

- Stability : Less stable than pivaloyl derivatives, requiring careful handling to avoid premature deprotection.

b) Benzyl Oleanolate 3-O-2,3,4,6-tetra-O-benzoyl-β-D-galactopyranoside

- Protecting Groups : Benzoyl (aromatic, electron-withdrawing).

- Reactivity : Enhanced stability under acidic conditions but requires harsh deprotection (e.g., strong bases like NaOH/MeOH).

- Applications: Used in natural product synthesis (e.g., triterpenoid glycosides) due to benzoyl’s compatibility with lipophilic intermediates .

c) 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine

Research Findings

- Steric Effects: Pivaloyl’s bulkiness reduces side reactions (e.g., anomerization) but may lower yields in sterically congested systems .

- Deprotection Strategies :

Activité Biologique

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine is a derivative of beta-D-galactopyranose with significant applications in organic synthesis and medicinal chemistry. This compound has garnered attention due to its unique structural features and biological activities, particularly as a chiral auxiliary in asymmetric synthesis and as a precursor in the development of biologically active compounds.

- Molecular Formula : C26H45NO9

- Molecular Weight : 515.64 g/mol

- CAS Number : 108342-87-6

The biological activity of this compound largely stems from its role as a glycosyl donor in glycosylation reactions. This compound can influence various biological processes through its interactions with proteins and enzymes on cell surfaces. Notably, it has been shown to participate in:

- Cellular Recognition : Enhancing the binding affinity of glycoproteins.

- Immune Response Modulation : Affecting the activity of immune cells through glycosylation patterns.

- Antimicrobial and Antiviral Activities : Exhibiting potential against various pathogens.

1. Organic Synthesis

The compound is utilized as a building block in the synthesis of complex molecules, including nucleosides and glycosides. Its bulky pivaloyl groups provide steric hindrance that influences reactivity and selectivity in chemical reactions.

2. Chiral Auxiliary

As a chiral auxiliary, it enhances stereochemical outcomes in reactions such as:

- Strecker Synthesis : Inducing diastereoselectivity in the formation of α-amino acids.

- Ugi Reactions : Leading to high diastereoselectivity in the synthesis of N-glycosylated derivatives.

3. Medicinal Chemistry

Research indicates that derivatives synthesized from this compound can mimic natural substances or create novel compounds with potential therapeutic effects. The ability to form N-glycosylated derivatives is particularly valuable for drug development.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of various glycosylated compounds derived from this compound against influenza viruses. The results demonstrated significant inhibition of viral replication, suggesting potential applications in antiviral drug design.

Case Study 2: Antitumor Activity

Research focusing on the anticancer effects of N-glycosylated compounds showed that certain derivatives exhibited cytotoxic effects on cancer cell lines. The study highlighted the importance of stereochemistry in enhancing biological activity.

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Pivaloyl groups | Antiviral, Antitumor |

| 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosylamine | Acetyl groups | Moderate antimicrobial activity |

| 2,3,4,6-Tetra-O-benzoyl-beta-D-galactopyranosylamine | Benzoyl groups | Enhanced binding affinity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine, and how can researchers optimize yield?

- Methodology : The compound is typically synthesized via glycosylation of galactopyranose derivatives with pivaloyl (tert-butyl carbonyl) protecting groups. Key steps include:

- Protection : Sequential pivaloylation of hydroxyl groups on galactose using pivaloyl chloride in anhydrous pyridine to ensure regioselectivity .

- Amine coupling : Activation of the anomeric carbon via imidate or cyanide intermediates (e.g., 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl cyanide analogs) followed by nucleophilic substitution with ammonia or amines .

- Purification : Column chromatography (silica gel, EtOAc/hexanes gradients) to isolate the β-anomer, confirmed by - and -NMR .

- Optimization : Adjust stoichiometry of pivaloyl chloride (1.2–1.5 equivalents per hydroxyl) and reaction temperature (0–25°C) to minimize side products.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : -NMR (δ 1.2–1.3 ppm for pivaloyl methyl groups; anomeric proton at δ 4.8–5.2 ppm) and -NMR (C=O at ~175 ppm) confirm regiochemistry and stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+Na] at m/z ~800–850) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and anomeric ratio .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and experimental reaction outcomes for this glycosylamine?

- Approach :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model glycosylation transition states and identify steric/electronic barriers from bulky pivaloyl groups .

- Data Integration : Combine computational results with experimental parameters (solvent polarity, temperature) to refine predictive models. For example, discrepancies in β-selectivity may arise from solvent effects not accounted for in simulations .

- Validation : Cross-check computed activation energies with kinetic data from controlled reactions (e.g., variable-temperature NMR).

Q. What strategies mitigate hydrolysis or acyl migration during storage or reactions involving this compound?

- Preventive Measures :

- Storage : Lyophilize and store under inert gas at –20°C to prevent moisture-induced hydrolysis of pivaloyl groups .

- Reaction Conditions : Use anhydrous solvents (e.g., CHCl, DMF) and avoid protic additives. Monitor reactions via TLC (R ~0.3 in 1:1 EtOAc/hexanes) to detect degradation .

- Analytical Confirmation : LC-MS to track acyl migration (e.g., 3-O to 2-O shifts) by comparing retention times with standards .

Q. How does the steric bulk of pivaloyl groups influence glycosylation efficiency in oligosaccharide synthesis?

- Mechanistic Insight :

- Steric Hindrance : Pivaloyl groups reduce nucleophile accessibility to the anomeric carbon, favoring β-selectivity via neighboring-group participation. However, excessive steric bulk can lower reaction rates .

- Experimental Design : Compare glycosylation yields using less bulky acetyl-protected analogs (e.g., 2,3,4,6-Tetra-O-acetyl-galactose derivatives) to quantify steric effects .

- Data Interpretation : Kinetic studies (e.g., pseudo-first-order rate constants) and molecular dynamics simulations to correlate steric parameters with reaction efficiency .

Methodological Challenges and Solutions

Q. How can researchers validate the absence of residual protecting groups or by-products in final compounds?

- Protocol :

- NMR : Check for absence of acetyl or benzoyl peaks (δ ~2.0–2.5 ppm for acetyl; aromatic signals for benzoyl) .

- Elemental Analysis : Match calculated and observed C/H/N ratios (e.g., CHNO) to confirm purity .

- Troubleshooting : If impurities persist, repeat silica gel chromatography with a narrower eluent gradient.

Q. What advanced techniques enable large-scale synthesis of this compound for biological studies?

- Scaling Strategies :

- Flow Chemistry : Continuous-flow reactors with immobilized catalysts to improve heat/mass transfer and reduce side reactions .

- Membrane Separation : Tangential flow filtration to isolate the product from reaction mixtures efficiently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.